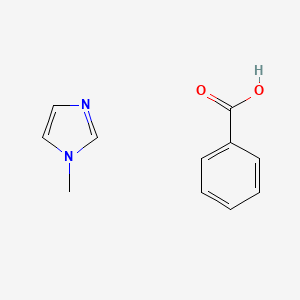
Benzoic acid;1-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;1-methylimidazole is a compound that combines benzoic acid, an aromatic carboxylic acid, with 1-methylimidazole, an aromatic heterocyclic organic compound. Benzoic acid is known for its role as a preservative and antimicrobial agent, while 1-methylimidazole is used as a specialty solvent, base, and precursor to some ionic liquids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid-Catalyzed Methylation: 1-Methylimidazole is primarily synthesized through the acid-catalyzed methylation of imidazole using methanol.
Radziszewski Reaction: Another method involves the Radziszewski reaction, which uses glyoxal, formaldehyde, ammonia, and methylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-Methylimidazole can undergo oxidation reactions, often facilitated by catalysts such as copper(II) ions.
Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and copper(II) ions.
Substitution: Reagents such as sodium hydroxide or hydrochloric acid are frequently used.
Major Products
Scientific Research Applications
Mechanism of Action
1-Methylimidazole exerts its effects primarily through its basicity and ability to form hydrogen bonds. It can interact with various molecular targets, including nucleic acids and proteins, by mimicking nucleoside bases . This interaction can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A compound formed by the fusion of benzene and imidazole, used in pharmaceuticals and as an antifungal agent.
Uniqueness
1-Methylimidazole is unique due to its enhanced basicity compared to imidazole, making it a more effective catalyst and solvent . Its ability to mimic nucleoside bases also sets it apart from other similar compounds .
Properties
CAS No. |
104290-55-3 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
benzoic acid;1-methylimidazole |
InChI |
InChI=1S/C7H6O2.C4H6N2/c8-7(9)6-4-2-1-3-5-6;1-6-3-2-5-4-6/h1-5H,(H,8,9);2-4H,1H3 |
InChI Key |
QAZHFXSLVNXAHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


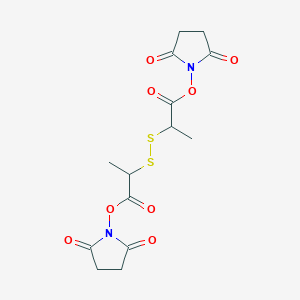
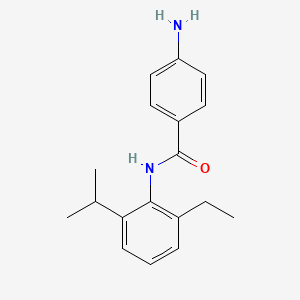

![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
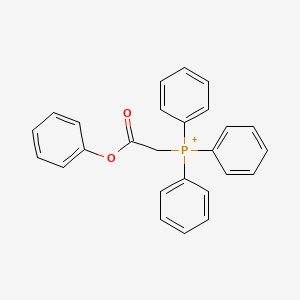
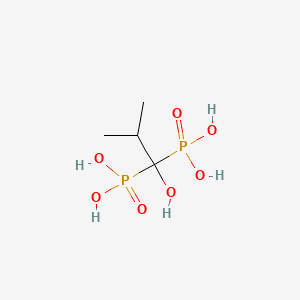

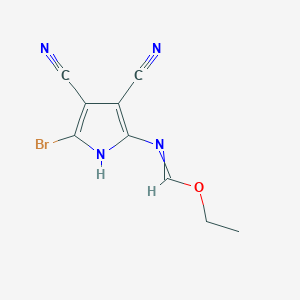



![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)

